Lidamidine hydrochloride

Catalog No.
S11253662
CAS No.
66283-88-3
M.F
C11H17ClN4O
M. Wt
256.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lidamidine hydrochloride

CAS Number

66283-88-3

Product Name

Lidamidine hydrochloride

IUPAC Name

1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea;hydrochloride

Molecular Formula

C11H17ClN4O

Molecular Weight

256.73 g/mol

InChI

InChI=1S/C11H16N4O.ClH/c1-7-5-4-6-8(2)9(7)14-11(16)15-10(12)13-3;/h4-6H,1-3H3,(H4,12,13,14,15,16);1H

InChI Key

INMBONSHXVMDSX-UHFFFAOYSA-N

SMILES

Array

solubility

>38.5 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)N.Cl

Lidamidine hydrochloride (CAS 66283-88-3) is a highly specific, peripherally acting alpha-2 adrenergic receptor agonist utilized primarily in gastrointestinal and antisecretory research [1]. Structurally an amidine derivative, it modulates fluid and electrolyte transport in the intestinal tract without relying on opiate receptor pathways [2]. For procurement and assay standardization, the hydrochloride salt form is critical; it ensures reliable aqueous solubility and chemical stability, facilitating consistent dosing in both in vitro cellular assays and in vivo pharmacokinetic models where the free base would suffer from erratic bioavailability [1].

Substituting lidamidine hydrochloride with generic antidiarrheal or alpha-2 agonist benchmarks compromises experimental integrity and formulation predictability. While loperamide and diphenoxylate are common in-class functional substitutes, they operate via mu-opioid receptors, which fundamentally alters the mechanism of action from antisecretory to mechanically transit-inhibiting, while also introducing opioid-linked tolerance [1]. Conversely, substituting with clonidine—a standard alpha-2 agonist—introduces severe confounding variables due to clonidine's high blood-brain barrier penetration, which triggers central sedation and cardiovascular hypotension that obscure peripheral gastrointestinal data [2]. Furthermore, attempting to use lidamidine free base instead of the hydrochloride salt leads to poor aqueous solubility, causing precipitation in physiological buffers and irreproducible dose-response curves in preclinical models.

Peripheral Isolation: Eliminating Central Nervous System Confounding vs. Clonidine

Lidamidine hydrochloride offers a distinct advantage in isolating peripheral alpha-2 adrenergic effects compared to the benchmark clonidine. While clonidine readily crosses the blood-brain barrier (BBB), causing significant central nervous system (CNS) depression and hypotension, lidamidine hydrochloride is structurally restricted from efficient BBB penetration [1]. This allows researchers to study intestinal antisecretory mechanisms without the confounding variables of systemic sedation or centrally mediated cardiovascular collapse.

Evidence DimensionBlood-Brain Barrier (BBB) Penetration and CNS Activity
Target Compound DataPoor BBB penetration; devoid of centrally mediated alpha-2 effects (sedation/hypotension)
Comparator Or BaselineClonidine (High BBB penetration; induces significant central sedation and hypotension)
Quantified DifferenceElimination of central alpha-2 confounding effects
ConditionsIn vivo systemic administration for gastrointestinal targeting

Procuring lidamidine hydrochloride ensures that in vivo gastrointestinal data is not compromised by off-target central nervous system depression, a critical failure point when using clonidine.

Longitudinal Dosing Stability: Absence of Pharmacological Tolerance vs. Diphenoxylate

In continuous or repeated dosing models, lidamidine hydrochloride maintains consistent efficacy, whereas traditional opiate-based benchmarks like diphenoxylate exhibit rapid pharmacological degradation. In vivo evaluations of castor oil-induced models demonstrate that lidamidine hydrochloride (ED50 = 1.8 mg/kg p.o.) maintains its antisecretory and antimotility effects over repeated administrations without developing tolerance [1]. In contrast, diphenoxylate triggers significant tolerance, requiring escalating doses to achieve the same baseline effect.

Evidence DimensionPharmacological Tolerance Development
Target Compound DataNo tolerance observed upon repeated dosing (ED50 maintained at 1.8 mg/kg p.o.)
Comparator Or BaselineDiphenoxylate (Significant tolerance development requiring dose escalation)
Quantified DifferenceStable longitudinal efficacy vs. degrading efficacy
ConditionsIn vivo repeated dosing in castor oil-induced diarrhea models

For multi-day or chronic in vivo studies, lidamidine hydrochloride prevents the need for complex dose-escalation protocols required by diphenoxylate.

Mechanism of Action Differentiation: Antisecretory vs. Transit-Inhibiting Mechanisms vs. Loperamide

Lidamidine hydrochloride differentiates itself from loperamide by targeting fluid secretion rather than simply paralyzing intestinal transit. In controlled studies measuring small bowel transit time via breath hydrogen excretion, loperamide significantly slowed transit (p < 0.001), whereas lidamidine hydrochloride had no significant effect on small bowel transit time [1]. Instead, lidamidine's efficacy is driven by enhanced absorption and inhibition of fluid/electrolyte secretion, making it a precise tool for secretory models rather than motility-paralysis models.

Evidence DimensionSmall Bowel Transit Time Delay
Target Compound DataNo significant delay in small bowel transit
Comparator Or BaselineLoperamide (Significant delay, p < 0.001)
Quantified DifferenceMechanistic divergence: Secretion inhibition (Lidamidine) vs. Transit paralysis (Loperamide)
ConditionsIn vivo transit assessment using lactulose breath hydrogen excretion

Buyers modeling secretory diseases must select lidamidine to target electrolyte transport pathways without artificially halting intestinal motility like loperamide.

Aqueous Assay Compatibility: Hydrochloride Salt vs. Free Base

The hydrochloride salt of lidamidine is essential for reliable formulation in aqueous and organic solvent systems. Lidamidine hydrochloride achieves a solubility of >38.5 µg/mL in pH 7.4 aqueous buffers [1] and up to 5 mg/mL (22.7 mM) in DMSO with sonication . The free base form suffers from poor aqueous solubility, leading to precipitation in physiological media and inconsistent dosing in cellular assays.

Evidence DimensionSolubility in physiological and standard assay solvents
Target Compound Data>38.5 µg/mL (pH 7.4 aqueous); 5 mg/mL (DMSO)
Comparator Or BaselineLidamidine free base (Poor aqueous solubility, high precipitation risk)
Quantified DifferenceGuaranteed dissolution in standard biological buffers
ConditionsIn vitro assay preparation at physiological pH (7.4)

Procuring the hydrochloride salt eliminates the risk of assay failure due to compound precipitation, ensuring reproducible concentration-response curves.

Peripheral Alpha-2 Receptor Pharmacology Models

Because lidamidine hydrochloride does not cross the blood-brain barrier effectively, it is a highly effective procurement choice for establishing peripheral alpha-2 adrenergic receptor models. It allows researchers to isolate peripheral tissue responses (such as intestinal ion transport) without the confounding central sedation and hypotensive effects introduced by clonidine [1].

Secretory Diarrhea Pathway Investigation

Lidamidine hydrochloride is ideally suited for studies focusing on fluid and electrolyte hypersecretion. Unlike loperamide, which halts mechanical bowel transit, lidamidine modulates the actual secretory pathways [2]. This makes it a critical reagent for developing targeted therapies for toxin-induced or neuroendocrine-driven secretory diarrhea.

Chronic Gastrointestinal Dosing Assays

For longitudinal in vivo studies requiring consistent daily dosing, lidamidine hydrochloride provides distinct advantages over opiate-based alternatives like diphenoxylate. Its lack of pharmacological tolerance ensures that baseline measurements remain stable over time, eliminating the need for complex dose-adjustment calculations during chronic efficacy trials [1].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

256.1090889 Da

Monoisotopic Mass

256.1090889 Da

Heavy Atom Count

17

UNII

3Q1Q4QJV3V

Related CAS

65009-35-0
66871-56-5 (Parent)

Dates

Last modified: 08-08-2024

Explore Compound Types